molecular formula C11H16N2O B1392330 1-(2-Amino-4-methylphenyl)-3-pyrrolidinol CAS No. 1220034-47-8

1-(2-Amino-4-methylphenyl)-3-pyrrolidinol

Cat. No. B1392330
CAS RN: 1220034-47-8
M. Wt: 192.26 g/mol
InChI Key: VSXNSDXMIVJQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-4-methylphenyl)-3-pyrrolidinol (AMPP) is a synthetic compound with a wide range of applications in scientific research. AMPP has been used in studies of biochemical and physiological processes, and has been found to have a number of advantages over other compounds for laboratory experiments.

Scientific Research Applications

Synthesis and Material Applications

1-(2-Amino-4-methylphenyl)-3-pyrrolidinol and its derivatives are primarily utilized in the synthesis of complex compounds, demonstrating a wide range of applications from material science to medicinal chemistry. These compounds serve as key intermediates in the formation of polymers, ligands for metal complexes, and scaffolds for pharmaceuticals due to their unique structural and chemical properties.

  • Polymer Synthesis : Compounds related to 1-(2-Amino-4-methylphenyl)-3-pyrrolidinol are used in the development of high-performance polymers. These polymers exhibit enhanced thermal and mechanical properties, making them suitable for advanced applications in aerospace, electronics, and automotive industries (Guan et al., 2015).

  • Metal Complexes : Derivatives of this compound are employed in the synthesis of metal complexes, which are explored for their potential in catalysis, material science, and as antimicrobial agents. These complexes often display unique geometrical structures and have been tested against various microbial strains, showcasing significant antimicrobial activity (Abu-Youssef et al., 2010).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, the structural motif of 1-(2-Amino-4-methylphenyl)-3-pyrrolidinol is integral to the design and synthesis of various bioactive compounds. These compounds are investigated for their therapeutic potential in treating diverse ailments.

  • Antimicrobial Agents : Certain complexes derived from this compound have shown considerable antimicrobial properties against specific bacteria and yeast strains, making them promising candidates for developing new antibiotics (Abu-Youssef et al., 2010).

  • Corrosion Inhibition : Pyridine derivatives related to 1-(2-Amino-4-methylphenyl)-3-pyrrolidinol are studied for their role in corrosion inhibition, particularly in protecting metals from acidic corrosion. This application is vital in industrial settings where metal longevity and integrity are critical (Ansari et al., 2015).

  • Cancer Research : The structural backbone of 1-(2-Amino-4-methylphenyl)-3-pyrrolidinol is utilized in the synthesis of compounds with potential cytotoxic activity against various cancer cell lines. Research in this area aims to develop novel chemotherapeutic agents that can selectively target and destroy cancer cells (Soman et al., 2011).

properties

IUPAC Name

1-(2-amino-4-methylphenyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-2-3-11(10(12)6-8)13-5-4-9(14)7-13/h2-3,6,9,14H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXNSDXMIVJQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCC(C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401271733
Record name 1-(2-Amino-4-methylphenyl)-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-4-methylphenyl)-3-pyrrolidinol

CAS RN

1220034-47-8
Record name 1-(2-Amino-4-methylphenyl)-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Amino-4-methylphenyl)-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-4-methylphenyl)-3-pyrrolidinol
Reactant of Route 2
Reactant of Route 2
1-(2-Amino-4-methylphenyl)-3-pyrrolidinol
Reactant of Route 3
Reactant of Route 3
1-(2-Amino-4-methylphenyl)-3-pyrrolidinol
Reactant of Route 4
Reactant of Route 4
1-(2-Amino-4-methylphenyl)-3-pyrrolidinol
Reactant of Route 5
Reactant of Route 5
1-(2-Amino-4-methylphenyl)-3-pyrrolidinol
Reactant of Route 6
Reactant of Route 6
1-(2-Amino-4-methylphenyl)-3-pyrrolidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.